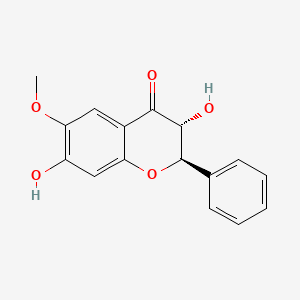

7-Hydroxy-6-methoxydihydroflavonol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-13-7-10-12(8-11(13)17)21-16(15(19)14(10)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMFPOIJOXLCLA-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(C(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345719 | |

| Record name | 7-Hydroxy-6-methoxydihydroflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34050-66-3 | |

| Record name | 7-Hydroxy-6-methoxydihydroflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of 7 Hydroxy 6 Methoxydihydroflavonol

Elucidation of Key Enzymatic Steps

The formation of the dihydroflavonol core structure involves a series of well-characterized enzymatic reactions. The pathway is initiated from precursors supplied by the phenylpropanoid pathway. A key step in the diversification of flavonoids is the methylation of the flavonoid skeleton, which is catalyzed by O-methyltransferases (OMTs). nih.gov The presence of a methoxy (B1213986) group at the C-6 position of 7-Hydroxy-6-methoxydihydroflavonol points to the involvement of a specific Flavonoid 6-O-methyltransferase (F6OMT). nih.govnih.gov These enzymes are relatively rare compared to other OMTs and are responsible for the methylation of the hydroxyl group at the 6th position of the flavonoid A-ring. nih.gov

The general enzymatic steps leading to a dihydroflavonol are as follows:

Chalcone (B49325) Synthase (CHS): Catalyzes the initial condensation reaction to form a chalcone.

Chalcone Isomerase (CHI): Converts the chalcone into a flavanone.

Flavanone 3-Hydroxylase (F3H): Introduces a hydroxyl group at the C-3 position of the flavanone, forming a dihydroflavonol. mdpi.com

For the specific synthesis of this compound, a hydroxylation at the C-6 position followed by methylation would be required. This could be catalyzed by a flavonoid 6-hydroxylase (F6H) and a subsequent F6OMT.

Precursor Identification and Metabolic Flux Analysis

The primary precursors for the biosynthesis of all flavonoids, including this compound, are derived from the general phenylpropanoid pathway. taylorandfrancis.com This pathway starts with the amino acid phenylalanine. Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), p-coumaroyl-CoA is produced. This molecule then enters the flavonoid biosynthetic pathway.

The specific precursor for the A-ring of the flavonoid skeleton is malonyl-CoA, which is derived from primary metabolism. The B-ring and the three-carbon bridge are derived from p-coumaroyl-CoA. For this compound, the specific precursor to the methylation step would be a 6,7-dihydroxydihydroflavonol. The metabolic flux through the flavonoid pathway can be influenced by various factors, leading to the differential accumulation of specific flavonoid compounds in different plant tissues and species.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research of scientific literature and databases has yielded no specific information on the natural occurrence or the genetic basis of biosynthesis for the chemical compound this compound.

While general information on the biosynthesis of flavonoids, including the formation of the dihydroflavonol backbone and subsequent modification reactions like hydroxylation and methoxylation, is well-documented, details pertaining to this specific molecule are absent from the reviewed sources. The search included broad inquiries into methoxylated flavonoids and the enzymes responsible for their formation, such as O-methyltransferases. However, these searches did not identify any plant, fungus, or other organism that produces this compound.

Consequently, it is not possible to provide a detailed article on its natural distribution or the genetic foundation of its synthesis. The compound may be a synthetic molecule, a theoretical structure, or a natural product that is exceedingly rare and has not yet been characterized in published scientific studies.

Isolation and Advanced Purification Methodologies for 7 Hydroxy 6 Methoxydihydroflavonol

Extraction Techniques from Natural Matrices

The initial step in obtaining 7-Hydroxy-6-methoxydihydroflavonol involves its extraction from plant sources, particularly from species of the Annonaceae family, such as Uvaria boniana, where a variety of flavonoids and related phenolic compounds have been identified. huejmp.vnnih.govscirp.org The choice of extraction technique and the parameters used are critical in maximizing the yield and preserving the integrity of the target compound.

Solvent-Based Extraction Approaches

Solvent-based extraction remains a primary method for isolating flavonoids from plant materials. The selection of an appropriate solvent is paramount and is dictated by the polarity of the target compound. For this compound, which possesses both hydroxyl and methoxy (B1213986) functional groups, solvents of intermediate polarity are generally effective.

Commonly employed solvents include:

Methanol (B129727): Often used for its ability to extract a wide range of phenolic compounds, including flavonoids. huejmp.vn

Ethanol: A safer alternative to methanol, also effective in solubilizing flavonoids. nih.gov

Ethyl Acetate (B1210297): Frequently used in liquid-liquid partitioning to selectively extract flavonoids from an initial crude extract.

Acetone (B3395972): Another effective solvent for the extraction of phenolic compounds.

The process typically involves macerating the dried and powdered plant material (e.g., stems, leaves) in the chosen solvent for an extended period, often with agitation to enhance extraction efficiency. This is usually followed by filtration and concentration of the extract under reduced pressure.

| Solvent | General Applicability for Flavonoid Extraction |

| Methanol | High efficiency for a broad range of phenolic compounds. huejmp.vn |

| Ethanol | Good efficiency, often preferred due to lower toxicity. nih.gov |

| Ethyl Acetate | Commonly used for selective liquid-liquid extraction. |

| Acetone | Effective for various phenolic compounds. |

Optimized Extraction Parameters and Their Impact on Yield

To maximize the recovery of this compound, the optimization of extraction parameters is crucial. Key factors that influence the extraction yield include:

Solvent-to-Solid Ratio: A higher ratio generally leads to a better extraction yield, although an excessively high ratio can lead to unnecessary solvent waste.

Temperature: Elevated temperatures can increase the solubility of the compound and the extraction rate. However, excessively high temperatures risk the degradation of thermolabile flavonoids.

Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the solvent into the plant matrix and the solubilization of the target compound.

Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction, leading to a higher yield in a shorter time.

Ultrasound-assisted extraction is a modern technique that can significantly improve extraction efficiency by using ultrasonic waves to disrupt cell walls, thereby enhancing solvent penetration and reducing extraction time and temperature.

| Parameter | Impact on Yield | General Optimization Strategy |

| Solvent-to-Solid Ratio | Increases to a plateau | Typically optimized between 10:1 and 30:1 (v/w) |

| Temperature | Generally increases, but risks degradation | Often optimized between 40-60°C |

| Extraction Time | Increases to a plateau | Varies from a few hours to several days for maceration |

| Particle Size | Smaller size increases yield | Grinding to a fine powder is common |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are indispensable for the isolation and purification of this compound.

Column Chromatography Techniques (Silica Gel, RP-18)

Column chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts.

Silica (B1680970) Gel Chromatography: Normal-phase chromatography using silica gel is a standard method for separating compounds based on polarity. A solvent system of increasing polarity, often a mixture of a non-polar solvent (like n-hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol), is used to elute the compounds. Less polar compounds elute first, followed by more polar ones. This compound, with its hydroxyl group, will exhibit moderate polarity and can be effectively separated using this technique.

RP-18 (Reversed-Phase) Chromatography: In reversed-phase chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and methanol or acetonitrile). In this case, more polar compounds elute first. This technique is particularly useful for separating flavonoids that may be difficult to resolve by normal-phase chromatography.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and speed compared to conventional column chromatography and is a powerful tool for the final purification of flavonoids. Both analytical and preparative HPLC are employed. An HPLC method developed for the separation of related compounds utilized a C18 column with a gradient elution. nih.gov

Analytical HPLC is used to assess the purity of the fractions obtained from column chromatography and to develop an effective separation method. A typical HPLC system for flavonoid analysis would involve a reversed-phase C18 column and a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the spectral characterization of the eluted compounds.

Advanced Preparative Chromatography (e.g., Semi-Preparative HPLC)

For obtaining a high-purity sample of this compound for structural elucidation and biological activity studies, preparative chromatography is essential.

Semi-Preparative HPLC: This technique is a scaled-up version of analytical HPLC, using a column with a larger internal diameter and a higher flow rate. It allows for the injection of larger sample volumes, enabling the isolation of milligram to gram quantities of the target compound. The conditions (mobile phase, gradient) developed during analytical HPLC are often adapted for semi-preparative scale. The use of semi-preparative reversed-phase HPLC has been reported for the successful isolation of flavonoids from plant extracts. huejmp.vn

By employing a combination of these extraction and chromatographic techniques, it is possible to isolate this compound from its natural sources in a state of high purity, paving the way for further scientific investigation.

Spectroscopic and Spectrometric Techniques for Isolation Guidance and Structural Confirmation

The unambiguous identification of a specific flavonoid, such as this compound, from a complex natural extract or as a product of a synthetic route relies on the application of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms, which are crucial for both guiding the isolation process and for the final confirmation of its chemical structure.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS/MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution and high-mass-accuracy measurements of a QTOF mass spectrometer. This method is instrumental in the analysis of complex mixtures, such as plant extracts, to identify known compounds and to tentatively characterize novel ones.

In the context of isolating this compound, LC-QTOF MS/MS serves multiple purposes. Initially, it can be used to screen crude extracts to confirm the presence of the target compound by accurately measuring its mass. The high resolution of the TOF analyzer allows for the determination of the elemental composition from the exact mass, which for this compound (C16H14O5) is 286.08412 Da. ebi.ac.uk

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Reference |

|---|---|---|---|

| [M-H]⁻ | 285 | Deprotonated taxifolin (B1681242) | researchgate.net |

| [M-H]⁻ | 177 | Fragment from retro-Diels-Alder reaction | researchgate.net |

| [M-H]⁻ | 151 | Fragment corresponding to the A-ring | researchgate.net |

| [M-H]⁻ | 125 | Fragment corresponding to the B-ring | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structure elucidation of organic molecules, including flavonoids like this compound. Through various NMR experiments, such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, it is possible to determine the complete carbon and proton framework of a molecule and the precise location of substituents.

For this compound, ¹H NMR spectroscopy would reveal the number of protons, their chemical environment, and their coupling relationships. For instance, the protons on the C-ring (H-2 and H-3) would appear as doublets with a coupling constant indicative of their relative stereochemistry. The aromatic protons would provide information about the substitution pattern on the A and B rings.

¹³C NMR spectroscopy complements the proton data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group (e.g., carbonyl, aromatic, aliphatic) and their electronic environment.

While specific NMR data for this compound are not available in the provided search results, the data for a structurally similar dihydroflavonol, taxifolin (3,5,7,3',4'-pentahydroxydihydroflavonol), can serve as a representative example to illustrate the type of information obtained from NMR spectroscopy. researchgate.net

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 2 | 85.17 | 4.91 (d, 11.8) | researchgate.net |

| 3 | 73.73 | 4.50 (d, 11.8) | researchgate.net |

| 4 | 198.41 | - | researchgate.net |

| 4a | 101.83 | - | researchgate.net |

| 5 | 165.17 | - | researchgate.net |

| 6 | 97.10 | 5.88 (d, 2.4) | researchgate.net |

| 7 | 168.18 | - | researchgate.net |

| 8 | 96.09 | 5.91 (d, 2.4) | researchgate.net |

| 8a | 163.66 | - | researchgate.net |

| 1' | 129.49 | - | researchgate.net |

| 2' | 116.03 | 6.96 (d, 2.4) | researchgate.net |

| 5' | 115.86 | 6.80 (d, 7.8) | researchgate.net |

| 6' | 120.91 | 6.85 (dd, 7.8, 2.4) | researchgate.net |

Chemical Synthesis and Analog Development of Dihydroflavonols

Total Synthesis Approaches for 7-Hydroxy-6-methoxydihydroflavonol

The total synthesis of this compound presents a significant challenge due to the need for regioselective control of substitutions on the A-ring and stereoselective control at the C2 and C3 positions of the heterocyclic C-ring.

A common retrosynthetic strategy for dihydroflavonols begins with a disconnection of the C-ring. The primary synthetic route involves the cyclization of a chalcone (B49325) precursor. For this compound, this approach can be outlined as follows:

Target Molecule: this compound.

Key Disconnection: The bond between the oxygen at position 1 and the carbon at position 2 of the C-ring, and the C2-C3 bond. This leads back to a 2'-hydroxychalcone (B22705) intermediate.

Chalcone Intermediate: The corresponding 2'-hydroxy-4'-hydroxy-5'-methoxychalcone. This intermediate is crucial as its cyclization and subsequent oxidation/reduction steps form the dihydroflavonol core.

Precursors: The chalcone is synthesized via an Aldol or Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. wikipedia.org

A-ring precursor: 2',4'-Dihydroxy-5'-methoxyacetophenone. The substitution pattern on this precursor is critical for the final structure.

B-ring precursor: Benzaldehyde.

The general synthetic pathway proceeds from these precursors to the final product through a series of well-established reactions.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure | Role in Synthesis |

| 2',4'-Dihydroxy-5'-methoxyacetophenone | A-ring building block | Provides the core structure of the A-ring with the required hydroxyl and methoxyl groups. |

| Benzaldehyde | B-ring building block | Forms the C2, C3, and the B-ring of the flavonoid skeleton. |

| 2'-Hydroxy-4'-hydroxy-5'-methoxychalcone | Chalcone intermediate | Undergoes cyclization to form the flavanone, which is a direct precursor to the dihydroflavonol. |

| 7-Hydroxy-6-methoxyflavanone | Flavanone intermediate | Can be hydroxylated at the 3-position to yield the target dihydroflavonol. |

A study on the synthesis of related dihydroflavonol compounds highlighted the use of commercially available starting materials to construct the core 3-hydroxy-3-phenylchroman-4-one structure, reinforcing the feasibility of this synthetic approach. researchgate.net

Dihydroflavonols possess two chiral centers at positions C2 and C3, leading to four possible stereoisomers. The relative stereochemistry is designated as cis or trans, and the absolute stereochemistry as (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R). The naturally occurring dihydroflavonols typically have a (2R,3R)-trans-configuration. Achieving high enantiomeric purity is a significant goal in the synthesis of these compounds. mdpi.comnih.gov

Several methodologies have been developed for the stereoselective synthesis of flavonoids:

Sharpless Asymmetric Dihydroxylation: This method can be used to introduce the hydroxyl groups at C2 and C3 with specific stereochemistry. For instance, the dihydroxylation of a chalcone precursor can lead to a diol, which can then be cyclized to form the desired 3-hydroxydihydroflavonol. A combination of Sharpless asymmetric dihydroxylation and an intramolecular Mitsunobu reaction has been successfully employed to synthesize enantiomerically pure 3-hydroxyflavanones. mdpi.com

Catalytic Asymmetric Hydrogenation: The reduction of a flavone (B191248) or a related precursor using a chiral catalyst can introduce the desired stereochemistry at C2 and C3.

Enzymatic Reactions: Enzymes such as dihydroflavonol 4-reductase (DFR) exhibit high stereospecificity. nih.gov While primarily a tool in biosynthesis, the principles of enzymatic catalysis can inspire the design of synthetic catalysts.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, the synthesis can be directed to produce a specific stereoisomer of the target compound.

The trans relationship between the protons at C2 and C3 is often confirmed by NMR spectroscopy, where a larger coupling constant (typically around 11-12 Hz) is indicative of a trans configuration, as opposed to a smaller coupling constant for the cis isomer. nih.gov

Synthesis of Dihydroflavonol Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key strategy for exploring their biological potential and establishing structure-activity relationships (SAR).

The rational design of flavonoid analogs is often guided by a specific biological target. For example, dihydroflavonols have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.govacs.org The design of new analogs aims to enhance potency and selectivity for this target.

Key considerations in the rational design of dihydroflavonol analogs include:

Improving Bioavailability: Modifications such as methylation or glycosylation can alter the solubility and membrane permeability of the compounds, potentially leading to better absorption and distribution in the body. researchgate.netencyclopedia.pub

Enhancing Target Binding: By understanding the binding site of the target protein, specific functional groups can be introduced to increase binding affinity through additional hydrogen bonds, hydrophobic interactions, or other molecular interactions.

Modulating Metabolic Stability: The hydroxyl groups of flavonoids are often sites of metabolic conjugation (e.g., glucuronidation or sulfation), which can lead to rapid excretion. Methylating these hydroxyl groups can block this metabolic pathway and increase the compound's half-life. encyclopedia.pub

Combinatorial biosynthesis and precursor-directed biosynthesis are modern approaches that allow for the generation of a wide variety of flavonoid analogs by feeding modified precursors to engineered microorganisms. researchgate.netacs.orgacs.orgnih.govilrs.de

The hydroxyl and methoxyl groups on the dihydroflavonol scaffold are common sites for chemical modification.

Modification of Hydroxyl Groups:

Alkylation/Benzylation: Hydroxyl groups can be converted to ethers to increase lipophilicity or to act as protecting groups during synthesis. Benzyl ethers are commonly used as they can be readily removed by hydrogenolysis.

Acylation: Reaction with acyl chlorides or anhydrides converts hydroxyl groups to esters. This can improve membrane permeability and can be designed to be cleaved by esterases in the body, releasing the active flavonoid.

Glycosylation: The attachment of sugar moieties to hydroxyl groups can significantly increase water solubility. This is a common modification found in nature.

Modification of Methoxyl Groups:

Demethylation: Methoxyl groups can be cleaved to form hydroxyl groups using reagents such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). This allows for the synthesis of polyhydroxylated flavonoids from more readily available methoxylated precursors.

The selective modification of one hydroxyl group in the presence of others often requires the use of protecting group strategies or exploiting the differential reactivity of the hydroxyl groups. researchgate.net

To conduct thorough structure-activity relationship (SAR) studies, a diverse range of substituents are introduced at various positions on the dihydroflavonol skeleton. tamu.edu

Table 2: Examples of Structural Modifications and their Impact on Activity

| Modification | Position(s) | Rationale/Effect on Activity | Reference |

| Introduction of a pyran ring | C7/C8 | Can enhance binding to specific biological targets. | nih.gov |

| Variation of stereochemistry | C2, C3 | The trans-isomer often shows significantly higher activity than the cis-isomer for PTP1B inhibition. | nih.govacs.org |

| Addition of hydroxyl groups | B-ring | A hydroxyl group at the C4' position can significantly decrease PTP1B inhibitory potency. | nih.gov |

| Halogenation | A-ring (e.g., C6, C8) | Can increase antioxidant activity and stability of radical intermediates. | mdpi.com |

| Addition of dithiocarbamate (B8719985) groups | C3 | Can confer significant antioxidant properties. | mdpi.com |

These studies involve synthesizing a library of compounds where one part of the molecule is systematically varied, and then evaluating the biological activity of each compound. This process helps to identify the key structural features required for activity and provides a roadmap for the design of more potent and selective analogs. tamu.edu For example, a study on dithiocarbamic flavanones showed that the introduction of halogen substituents at the C-8 position of the A-ring enhanced antioxidant properties. mdpi.com Similarly, the development of PTP1B inhibitors has benefited from SAR studies that have explored various substitutions on the flavonoid scaffold. nih.gov

In Vitro Molecular Mechanisms of Action of 7 Hydroxy 6 Methoxydihydroflavonol

Modulation of Cellular Signaling Pathways

The ability of a compound to modulate cellular signaling pathways is a key indicator of its therapeutic potential, especially in the context of inflammatory and autoimmune diseases. Flavonoids, the broad class of compounds to which 7-Hydroxy-6-methoxydihydroflavonol belongs, are known to influence various signaling cascades involved in inflammation.

Inhibition of Interleukin (IL)-33/ST2 Signaling Pathway

The Interleukin-33 (IL-33)/ST2 signaling pathway has emerged as a critical player in the amplification of inflammatory responses. IL-33, an alarmin released upon cellular stress or damage, binds to its receptor, ST2, initiating a signaling cascade that drives the production of pro-inflammatory cytokines and chemokines. nih.gov This pathway is implicated in the pathogenesis of numerous inflammatory conditions, including asthma and sepsis. nih.gov

Currently, there is no published research specifically investigating the inhibitory effects of this compound on the IL-33/ST2 signaling pathway. Future in vitro studies would be necessary to determine if this compound can block the binding of IL-33 to the ST2 receptor or interfere with downstream signaling components.

Downstream Effects on Inflammatory and Autoimmune Mediators

The activation of the IL-33/ST2 pathway leads to the release of a host of inflammatory mediators that contribute to the pathology of various diseases. These mediators include cytokines, which are signaling proteins that orchestrate the inflammatory response, and other molecules that promote processes like vasodilation and immune cell infiltration. sigmaaldrich.comnih.gov

As there is no data on the effect of this compound on the IL-33/ST2 pathway, its downstream effects on inflammatory and autoimmune mediators remain uncharacterized. Research on other flavonoids has demonstrated the potential for this class of compounds to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov Investigating whether this compound exhibits similar properties would be a crucial step in understanding its potential as an anti-inflammatory agent.

Impact on Gene Expression and Protein Regulation in Cellular Models

The modulation of cellular signaling pathways ultimately manifests as changes in gene expression and protein regulation. These changes can either promote or suppress inflammatory processes. For instance, the expression of genes encoding for pro-inflammatory cytokines and enzymes involved in the inflammatory response is often a target for therapeutic intervention.

The specific impact of this compound on gene expression and protein regulation in cellular models has not been documented. Future research employing techniques such as quantitative polymerase chain reaction (qPCR) and western blotting could elucidate how this compound affects the expression of key inflammatory genes and proteins.

Receptor and Enzyme Interaction Studies

Directly assessing the interaction of a compound with its molecular targets is fundamental to understanding its mechanism of action. This can be achieved through a combination of computational and experimental approaches.

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method can provide insights into the binding affinity and mode of interaction between a ligand, such as this compound, and a protein target, like the ST2 receptor.

While no molecular docking simulations have been published for this compound with the IL-33/ST2 pathway components, a study on a similarly named compound, 7-hydroxy-6-methoxy-2H-chromen-2-one, investigated its interaction with lipoxygenase (LOX), an enzyme involved in inflammation. mdpi.com The study revealed significant molecular interactions, suggesting the potential for this related compound as an anti-inflammatory lead. mdpi.com Similar computational studies on this compound are needed to predict its potential binding to inflammatory targets.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com These simulations can provide a more detailed understanding of the binding mechanisms between a ligand and its protein target, including the stability of the complex and the key residues involved in the interaction.

As with molecular docking, there are no published molecular dynamics simulations for this compound. Such studies would be invaluable in complementing molecular docking predictions and providing a dynamic picture of the compound's interaction with potential protein targets.

Target Identification and Validation Using Proteomics Approaches

Proteomics offers a powerful suite of tools for identifying the specific protein targets with which a small molecule, such as this compound, interacts within a complex biological system. These methods are essential for moving beyond general activity to a precise understanding of a compound's mode of action. nih.gov Common strategies include affinity-based and activity-based chemical proteomics. nih.gov Affinity-based methods utilize a molecularly tagged version of the compound to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry. nih.govnih.gov Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), rely on the principle that a protein's structure, and thus its susceptibility to degradation by proteases, may change upon binding to a small molecule. nih.gov

Despite the availability of these advanced techniques, a comprehensive review of the current scientific literature indicates that specific proteomics studies to identify and validate the protein targets of this compound have not yet been published. Therefore, its direct molecular targets within the cell remain to be elucidated through these methods.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Flavonoids are widely recognized for their antioxidant properties, which stem from their ability to neutralize reactive oxygen species (ROS) and other free radicals. The antioxidant capacity of this compound is determined by its chemical structure and its ability to participate in reactions that quell these damaging species.

Electron Transfer and Hydrogen Atom Transfer Assays (e.g., FRAP, ORAC, TEAC)

The antioxidant activity of chemical compounds is commonly evaluated using a panel of standardized in vitro assays. These tests can be broadly categorized based on their underlying chemical mechanisms, primarily Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET). nih.gov

Oxygen Radical Absorbance Capacity (ORAC): This is a classic HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. nih.gov The result is often expressed as Trolox equivalents, providing a standardized measure of antioxidant potency.

Ferric Reducing Antioxidant Power (FRAP): The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), a reaction that proceeds via electron transfer. nih.govnih.gov The resulting color change is proportional to the antioxidant concentration.

Trolox Equivalence Antioxidant Capacity (TEAC): This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. It is another widely used method for assessing antioxidant activity. researchgate.net

Table 1: Overview of Common Antioxidant Capacity Assays

| Assay Name | Abbreviation | Primary Mechanism | Principle |

| Ferric Reducing Antioxidant Power | FRAP | Electron Transfer (ET) | Measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form by the antioxidant. nih.gov |

| Oxygen Radical Absorbance Capacity | ORAC | Hydrogen Atom Transfer (HAT) | Quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe by the antioxidant. nih.gov |

| Trolox Equivalence Antioxidant Capacity | TEAC | Electron Transfer (ET) | Measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). researchgate.net |

Quantum Chemical Studies on Antiradical Mechanisms

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep theoretical insight into the mechanisms of antioxidant action at a subatomic level. nih.gov These computational studies can determine the most likely pathway through which a molecule scavenges free radicals:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

Sequential Proton-Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov

By calculating thermodynamic parameters such as bond dissociation enthalpy (BDE) of O-H bonds, ionization potential (IP), and proton affinity (PA), researchers can predict the dominant mechanism in different solvent environments. nih.gov A review of existing research reveals a lack of specific quantum chemical studies performed on this compound. Consequently, a detailed computational analysis of its antiradical mechanisms and the relative favorability of the HAT, SET-PT, or SPLET pathways has not been reported.

Role of Specific Structural Features in Antioxidant Potency

The antioxidant capacity of a flavonoid is not a general property but is dictated by the precise arrangement of its functional groups. nih.gov The structure of this compound possesses several key features that influence its potential antioxidant activity.

Dihydroflavonol Core (Saturation of the C2-C3 bond): A critical feature of dihydroflavonols is the absence of the C2=C3 double bond found in the C-ring of corresponding flavonols. Structure-activity relationship studies on flavonoids frequently highlight that this double bond, in conjugation with the 4-keto group, is an important feature for high antioxidant activity. nih.gov Its absence in the dihydroflavonol structure may result in a lower antioxidant potential compared to its unsaturated flavonol analogue.

A-Ring Substitution (7-Hydroxy and 6-Methoxy groups): The phenolic hydroxyl group at the C7 position is a key contributor to antioxidant activity through its ability to donate a hydrogen atom. The presence of an adjacent methoxy (B1213986) group at C6 can modulate this activity. Studies on other phenolic compounds have shown that methoxy groups can sometimes enhance antioxidant activity. nih.gov

Table 2: Influence of Structural Features on Flavonoid Antioxidant Activity

| Structural Feature | Relevance to this compound | General Impact on Antioxidant Potency |

| C2=C3 Double Bond | Absent (It is a dihydroflavonol) | Presence of this bond in conjugation with the 4-keto group is generally associated with higher antioxidant activity. nih.gov |

| 7-Hydroxyl Group | Present | A key functional group that can donate a hydrogen atom to scavenge free radicals. |

| 6-Methoxy Group | Present | Can modulate the electronic properties of the A-ring, potentially influencing the reactivity of the adjacent 7-hydroxyl group. nih.gov |

| B-Ring Catechol (3',4'-OH) | Undetermined from name | Considered a crucial feature for high antioxidant activity in flavonoids. nih.gov |

Preclinical Pharmacological Investigations of 7 Hydroxy 6 Methoxydihydroflavonol

Structure Activity Relationship Sar Analyses of 7 Hydroxy 6 Methoxydihydroflavonol and Its Analogs

Systematic Modification and Activity Assessment

The systematic modification of 7-Hydroxy-6-methoxydihydroflavonol involves the targeted synthesis of analogs with variations at specific positions on the flavonoid scaffold. These modifications can include the alteration, addition, or removal of functional groups to probe their influence on biological activity. The core structure of this compound, with its characteristic dihydroflavonol backbone, presents several sites for such modifications, primarily on the A and B rings, as well as the C ring.

Research into the SAR of flavonoids has consistently demonstrated that the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are paramount in determining their biological activities, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.comnih.govnih.gov For instance, studies on various flavonoids have shown that the presence of a catechol (ortho-dihydroxy) group on the B-ring often enhances antioxidant capacity. nih.govresearchgate.net

In the context of this compound, systematic modifications would logically focus on:

The 7-hydroxyl and 6-methoxy groups on the A-ring: Investigating the impact of shifting the positions of these groups, replacing them with other functionalities (e.g., ethoxy, halogen), or removing them altogether.

The 3-hydroxyl group on the C-ring: This group is a key feature of dihydroflavonols, and its modification or removal would significantly impact the molecule's properties.

Substitution on the B-ring: Introducing hydroxyl or methoxy groups at various positions on the B-ring to explore their effect on activity.

The assessment of activity for these newly synthesized analogs is typically carried out using a battery of in vitro assays relevant to the desired therapeutic effect. For example, antioxidant activity can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

A hypothetical SAR study on analogs of this compound might yield data similar to that presented in Table 1, illustrating the impact of specific structural modifications on a given biological activity.

Table 1: Representative Structure-Activity Relationship Data for this compound Analogs This table is a hypothetical representation based on known SAR principles for flavonoids and is intended for illustrative purposes.

| Compound | R1 (A-ring) | R2 (A-ring) | R3 (B-ring) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | -OH | -OCH3 | -H | 15.2 |

| Analog 1 | -OCH3 | -OH | -H | 25.8 |

| Analog 2 | -OH | -H | -H | 18.5 |

| Analog 3 | -OH | -OCH3 | 4'-OH | 8.7 |

| Analog 4 | -OH | -OCH3 | 3',4'-diOH | 3.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govanalchemres.org This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the molecular properties that drive biological efficacy.

Development of Predictive Models for Biological Efficacy

The development of a predictive QSAR model begins with the compilation of a dataset of compounds with known biological activities, such as the analogs of this compound from systematic modification studies. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. mdpi.commdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical equation that relates the descriptors to the biological activity. nih.govmdpi.com A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov The predictive ability of a QSAR model is often assessed using cross-validation techniques and by testing it on an external set of compounds. nih.gov

For a series of dihydroflavonol analogs, a QSAR model might take the form of a linear equation, as shown below:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors are numerical representations of molecular properties.

Identification of Key Structural Descriptors Influencing Activity

A significant advantage of QSAR modeling is its ability to identify the key structural descriptors that have the most substantial impact on biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can determine which molecular properties are positively or negatively correlated with the desired effect.

For flavonoids, key descriptors often relate to:

Topological and geometric properties: Such as molecular weight, surface area, and shape indices.

Electronic properties: Including dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobicity: Often quantified by the partition coefficient (logP).

Hydrogen bonding capacity: The number of hydrogen bond donors and acceptors.

Table 2 provides a hypothetical example of a QSAR model developed for a series of dihydroflavonol analogs, highlighting some key descriptors and their statistical parameters.

Table 2: Example of a Predictive QSAR Model for Dihydroflavonol Analogs This table is a hypothetical representation based on common QSAR practices and is for illustrative purposes.

| Statistical Parameter | Value |

|---|---|

| R² (Coefficient of determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| Number of Compounds | 30 |

| Key Descriptors | |

| Molecular Lipophilicity (logP) | Positive Correlation |

| HOMO Energy | Negative Correlation |

| Number of Hydrogen Bond Donors | Positive Correlation |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules at an atomic level. These methods complement experimental data by offering insights into the electronic properties and three-dimensional conformations of compounds, which are crucial for understanding their interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.comnih.gov For flavonoids like this compound, DFT calculations can provide valuable information about their reactivity and antioxidant potential. mdpi.comnih.gov Key electronic properties that can be calculated using DFT include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, a key step in many antioxidant mechanisms. A higher HOMO energy generally indicates a better electron-donating capacity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.gov

Bond Dissociation Enthalpy (BDE): For antioxidant flavonoids, the BDE of the O-H bonds is a critical parameter. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, thus neutralizing it. mdpi.com

Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for intermolecular interactions.

Table 3 presents hypothetical DFT-calculated electronic properties for this compound and a more active analog.

Table 3: Representative DFT-Calculated Electronic Properties This table is a hypothetical representation based on general principles of DFT calculations on flavonoids and is for illustrative purposes.

| Property | This compound | Analog 4 (3',4'-diOH) |

|---|---|---|

| HOMO Energy (eV) | -5.8 | -5.5 |

| LUMO Energy (eV) | -1.2 | -1.5 |

| HOMO-LUMO Gap (eV) | 4.6 | 4.0 |

| BDE of most labile O-H (kcal/mol) | 85 | 78 |

Conformational Analysis and Molecular Recognition Studies

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target, such as an enzyme or receptor. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov For flexible molecules like dihydroflavonols, which have rotatable bonds, multiple conformations can exist.

Molecular recognition studies, often employing techniques like molecular docking, simulate the interaction between a small molecule (the ligand, e.g., this compound) and a biological macromolecule (the receptor). nih.govbiorxiv.org These simulations can predict the preferred binding mode of the ligand within the active site of the receptor and estimate the binding affinity. This information is invaluable for understanding how the compound exerts its biological effect and for designing analogs with improved binding characteristics.

Table 4 provides a hypothetical summary of a conformational analysis for this compound, highlighting key dihedral angles of the most stable conformer.

Table 4: Representative Conformational Analysis Data This table is a hypothetical representation based on conformational studies of similar flavonoids and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Most Stable Conformer Energy (kcal/mol) | 0.0 (Reference) |

| Dihedral Angle (C2-C1'-C2'-C3') | 35° |

| Dihedral Angle (O1-C2-C1'-C6') | -145° |

| Predicted Binding Affinity (to a hypothetical target, kcal/mol) | -7.2 |

Analytical Methodologies for Quantification in Biological Matrices

Bioanalytical Method Development for 7-Hydroxy-6-methoxydihydroflavonol

Developing a reliable method for measuring this compound involves optimizing sample cleanup, chromatographic separation, and detection.

The primary goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances like proteins and phospholipids (B1166683) that can compromise the analytical results. Common strategies include:

Protein Precipitation (PPT): This is a straightforward method where a cold organic solvent, such as acetone (B3395972) or acetonitrile (B52724), is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. This method is fast and simple but may be less clean than other techniques.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a moderately polar compound like a dihydroflavonol, a plasma sample could be extracted with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297). nih.gov This technique offers a cleaner extract than PPT by removing highly polar and non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample cleanup. It uses a solid sorbent material packed into a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. For flavonoids, reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective. This method provides excellent sample concentration and purity. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its high sensitivity, selectivity, and speed. nih.gov

A typical LC-MS/MS method for this compound would involve:

Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a C18 column is often used to achieve rapid and efficient separation of the analyte from endogenous matrix components. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), both containing a small amount of an acidifier like formic or acetic acid, is employed to improve peak shape and ionization efficiency. nih.gov

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. The compound is typically ionized using Electrospray Ionization (ESI) in positive mode, which would generate the protonated molecule [M+H]⁺. In the first quadrupole, this specific parent ion is selected. It is then fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This parent-to-product ion transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification. nih.gov

The table below illustrates example parameters for an LC-MS/MS method.

| Parameter | Setting | Purpose |

| Chromatography | UPLC with C18 column | Fast and high-resolution separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Facilitates chromatographic separation and efficient ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| MRM Transition | e.g., Parent Ion [M+H]⁺ → Product Ion | Specific transition for the analyte ensures accurate measurement. |

| Internal Standard | A structurally similar, stable isotope-labeled compound | Corrects for variability in sample preparation and instrument response. |

Method validation is a critical process to ensure that the analytical method is reliable and reproducible for its intended purpose. gavinpublishers.com According to regulatory guidelines from bodies like the FDA, key validation parameters include: nih.gov

Accuracy: The closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. researchgate.net

Precision: The degree of agreement among individual test results from repeated measurements. It is evaluated as intra-day and inter-day precision and is expressed as the relative standard deviation (RSD). ikev.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. researchgate.net A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.0.

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

The table below summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criterion (FDA/ICH Guidelines) |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ). nih.gov |

| Precision | Relative Standard Deviation (RSD) should not exceed 15% (20% at LOQ). nih.gov |

| Linearity (Correlation Coefficient) | r² ≥ 0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |

Metabolite Profiling and Identification in Biological Systems

Advanced MS techniques are essential for identifying unknown metabolites.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provide highly accurate mass measurements. This allows for the determination of the elemental composition of both the parent drug and its metabolites, which is the first step in structural elucidation. researchgate.net

Tandem Mass Spectrometry (MS/MS): By comparing the fragmentation patterns of potential metabolites with that of the parent compound, the site of metabolic modification can be deduced. nih.gov For flavonoids, common metabolic reactions include glucuronidation, sulfation, and oxidation (hydroxylation). mdpi.com For example, a mass shift of +176 Da would indicate glucuronidation, while a +16 Da shift would suggest oxidation. nih.gov The fragmentation of the modified part of the molecule provides further structural confirmation. mdpi.com

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system. nih.gov

In this strategy, a version of this compound is synthesized with one or more stable isotopes (e.g., ¹³C or ²H). nih.gov This "labeled" compound is then introduced into the biological system (e.g., cell culture or animal model). The mass spectrometer can easily distinguish between the labeled and unlabeled molecules due to the mass difference. By tracking the appearance of the isotopic label in various downstream molecules, metabolic pathways can be definitively mapped. This approach helps confirm the biosynthetic nature of novel metabolites and provides dynamic information about metabolic fluxes. nih.govnih.gov

Pharmacokinetic and Metabolic Research on 7 Hydroxy 6 Methoxydihydroflavonol Preclinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

There is no available research data from preclinical models (such as in vivo studies in rodents or in vitro assays) that specifically details the ADME properties of 7-Hydroxy-6-methoxydihydroflavonol.

Tissue Distribution and Accumulation Patterns

Studies detailing the distribution of this compound into various tissues and organs after absorption are not present in the available literature. Therefore, its volume of distribution (Vd) and any potential for accumulation in specific tissues are unknown.

Metabolic Pathways and Enzyme Systems Involved (e.g., Glucuronidation, Sulfation)

While flavonoids and compounds with hydroxyl groups often undergo Phase II metabolism, including glucuronidation and sulfation, no studies have specifically identified the metabolites of this compound. nih.govnih.gov The specific UGT (UDP-glucuronosyltransferase) or SULT (sulfotransferase) enzymes responsible for its biotransformation have not been investigated.

Elimination Routes and Excretion Kinetics

The pathways by which this compound and its potential metabolites are removed from the body (e.g., via urine or feces) have not been described. Data on its elimination half-life (t½) and clearance rate (CL) from the system are also unavailable.

Interaction with Drug-Metabolizing Enzymes and Transporters (Preclinical)

Cytochrome P450 Inhibition/Induction Potential

There is no published research investigating the potential of this compound to inhibit or induce the activity of major cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2D6, or CYP1A2. researchgate.netnih.gov Such studies are critical for predicting potential drug-drug interactions.

Substrate or Inhibitor of Efflux/Uptake Transporters

No preclinical studies were identified that evaluated the interaction of this compound with clinically relevant efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), or with major uptake transporters. Consequently, there is no data to report on whether this specific compound is a substrate or an inhibitor of these important determinants of drug disposition. Research in this area is crucial for predicting potential drug-drug interactions and understanding the absorption, distribution, and elimination of a compound.

Physiologically Based Pharmacokinetic (PBPK) Modeling

The search for established PBPK models for this compound also yielded no results. This includes both the development of such models for any preclinical species and any subsequent simulations of the compound's behavior under various physiological or experimental conditions. PBPK modeling is a powerful tool in modern drug development that integrates physicochemical properties with physiological data to predict the pharmacokinetic profile of a substance. wur.nlnih.gov The absence of such models for this compound indicates a significant gap in the understanding of its disposition in a whole-body context.

While general research exists on the interaction of various flavonoids with efflux transporters bohrium.comdoi.orgnih.govnih.gov and the application of PBPK modeling to natural products, nih.govfrontiersin.org these findings are not specific to this compound and cannot be extrapolated to this distinct chemical entity without direct experimental evidence.

Future Research Directions and Translational Perspectives

Addressing Current Limitations in Dihydroflavonol Research

Despite growing interest in flavonoids, research into specific dihydroflavonols like 7-Hydroxy-6-methoxydihydroflavonol faces several hurdles. A primary limitation is the inconsistent use of nomenclature and the lack of comprehensive databases for these compounds, which can lead to errors in reporting and interpretation of study results. capes.gov.br Furthermore, many studies focus on broad classes of flavonoids rather than specific molecules, leaving the unique properties of individual dihydroflavonols underexplored. mdpi.com

Methodological challenges also persist. The inherent diversity in flavonoid structures requires sophisticated and often specific analytical methods for accurate quantification and characterization. capes.gov.br In the context of dihydroflavonol 4-reductase (DFR), a key enzyme in flavonoid biosynthesis, research has been largely confined to a limited number of plant species, creating knowledge gaps about its evolutionary origins and functional diversification across the plant kingdom. mdpi.comfrontiersin.org While some studies have identified and characterized DFR genes, a comprehensive understanding of their regulation and the full extent of their roles in different plant tissues and at various developmental stages is still lacking. frontiersin.orgnih.govmdpi.com

Novel Therapeutic Applications Beyond Current Findings

Current research highlights the antioxidant and anti-inflammatory properties of flavonoids, suggesting their potential in managing chronic conditions like cancer, cardiovascular diseases, and neurodegenerative disorders. nih.gov However, the specific therapeutic applications of this compound remain a nascent field of investigation.

Future research could explore its potential as a modulator of specific cellular signaling pathways implicated in various diseases. For instance, some natural bioactive compounds, including flavonoids, have shown the ability to modulate the Notch signaling pathway, which is often dysregulated in cancer. bioengineer.org Investigating whether this compound exhibits similar activity could open new avenues for cancer therapy. bioengineer.org

Another promising area is the exploration of its potential in treating parasitic diseases. Recent studies have shown the antiparasitic effects of full-spectrum cannabis extracts, which contain a variety of flavonoids, against parasites like Echinococcus granulosus. bioengineer.org This suggests that individual flavonoids, such as this compound, could possess direct antiparasitic properties or act synergistically with other compounds. bioengineer.org Further research into its efficacy against a range of pathogens could unveil novel anti-infective applications.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To unravel the complex biological activities of this compound, a holistic approach that integrates multiple "omics" datasets is essential. Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular mechanisms underlying a compound's effects. youtube.comyoutube.com

By combining these data layers, researchers can identify the genes, proteins, and metabolic pathways that are modulated by this compound. For example, transcriptomic and proteomic analyses can reveal changes in the expression of key enzymes and regulatory proteins involved in flavonoid biosynthesis and other cellular processes. nih.govfrontiersin.org Metabolomic profiling can then identify the resulting changes in the cellular concentrations of various metabolites, providing a direct readout of the compound's biochemical impact. frontiersin.org

This integrated approach can help to build comprehensive models of how this compound functions within a biological system, leading to a deeper mechanistic understanding of its therapeutic potential. youtube.comyoutube.com

Development of Advanced In Vitro and In Silico Models to Complement Preclinical Studies

Advancements in in vitro and in silico models offer powerful tools to accelerate the preclinical evaluation of compounds like this compound. These models can help to predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity, reducing the reliance on and cost of animal studies. nih.gov

Advanced In Vitro Models: Organ-on-a-chip technologies, which mimic the structure and function of human organs, are becoming increasingly important in preclinical drug safety assessment. fao.org These models can provide more physiologically relevant data on a compound's efficacy and potential toxicity compared to traditional cell cultures. fao.org

In Silico Models: Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the interactions of this compound with specific protein targets. nih.govresearchgate.net These in silico studies can help to identify potential mechanisms of action and guide the design of further experimental studies. nih.govresearchgate.net By combining in silico predictions with data from in vitro experiments, researchers can more efficiently screen and prioritize promising drug candidates. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of flavonoid research necessitates a collaborative and interdisciplinary approach. Bringing together experts from fields such as natural product chemistry, pharmacology, molecular biology, computational biology, and clinical medicine is essential for translating basic scientific discoveries into tangible health benefits. nih.govbioengineer.org

Collaborative efforts can facilitate the sharing of resources, expertise, and data, leading to more robust and comprehensive research outcomes. For instance, collaborations between chemists synthesizing novel flavonoid derivatives and biologists evaluating their therapeutic efficacy can accelerate the drug discovery process. Similarly, partnerships between academic research institutions and pharmaceutical companies can help to bridge the gap between preclinical research and clinical development.

An interdisciplinary approach that combines traditional knowledge of medicinal plants with modern scientific techniques can also lead to groundbreaking discoveries. nih.gov By fostering a collaborative research environment, the scientific community can unlock the full therapeutic potential of this compound and other promising natural products.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for structural elucidation of 7-Hydroxy-6-methoxydihydroflavonol?

- Methodology : Use tandem mass spectrometry (MS/MS) for fragmentation analysis, focusing on characteristic ions such as m/z 270.0534 (loss of CH3O•) and m/z 252.0465 (subsequent CO2 elimination). Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, should confirm hydroxyl and methoxy group positions via chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy protons) . PubChem provides foundational data (C16H14O5) for cross-validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Standardize reaction conditions (temperature, solvent purity, catalyst ratios) and employ high-performance liquid chromatography (HPLC) with UV detection (λmax ~280 nm) to monitor reaction progress. Purity thresholds (≥95%) should be confirmed via LC-MS and compared against reference spectra from authoritative databases like NIST .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use impermeable nitrile gloves, sealed goggles, and localized exhaust systems to minimize inhalation risks. Safety data sheets (SDS) recommend dust masks (NIOSH-approved) and protective clothing, though glove compatibility must be validated via manufacturer-specific breakthrough time tests .

Advanced Research Questions

Q. How can researchers address conflicting bioactivity data for this compound across in vitro studies?

- Methodology : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust p-values in high-throughput assays. Validate contradictory results using orthogonal assays (e.g., enzyme-linked immunosorbent assay vs. fluorometric quantification) and stratify data by cell line viability thresholds (e.g., IC50 variability ≤20%) .

Q. What experimental designs optimize the isolation of this compound from natural sources?

- Methodology : Employ response surface methodology (RSM) with Box-Behnken design to model solvent polarity (e.g., ethanol-water gradients), extraction time, and temperature. Validate yield improvements via ANOVA and confirm compound stability under optimized conditions using accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How should researchers statistically differentiate between the compound’s antioxidant and pro-oxidant effects?

- Methodology : Use mixed-effects models to account for batch variability in reactive oxygen species (ROS) assays. Dose-response curves should be analyzed via four-parameter logistic regression, with significance thresholds (α=0.05) adjusted for multiplicity. Confirm mechanistic pathways using siRNA knockdowns of antioxidant enzymes (e.g., SOD1, CAT) .

Q. What strategies mitigate spectral interference in quantifying this compound in complex matrices?

- Methodology : Develop a LC-MS/MS method with multiple reaction monitoring (MRM) transitions (e.g., m/z 285→270 and m/z 285→252) to enhance specificity. Use matrix-matched calibration curves and deuterated internal standards (e.g., this compound-d3) to correct for ion suppression/enhancement .

Methodological and Ethical Considerations

Q. How can researchers ensure data integrity in collaborative studies on this compound?

- Methodology : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw datasets in FAIR-compliant repositories. Use version-controlled electronic lab notebooks (ELNs) and adhere to the International Council for Harmonisation (ICH) guidelines for data retention (minimum 10 years post-publication) .

Q. What ethical frameworks apply to preclinical toxicity testing of this compound?

- Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes. For in vitro genotoxicity assays (e.g., Ames test), validate results across ≥2 independent labs and disclose all conflicts of interest in funding sources .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C16H14O5 | PubChem Computed | |

| Characteristic MS Fragment | m/z 270.0534 | ESI-MS/MS (Negative Mode) | |

| Recommended Storage | 2–8°C, desiccated | Stability Testing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.